(2Z)-6-hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-10-5-12(20)9-13-17(10)18(21)14(25-13)6-11-7-15(22-2)19(24-4)16(8-11)23-3/h5-9,20H,1-4H3/b14-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWJTBGYWPWPFS-NSIKDUERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits various biological activities:
1. Antioxidant Properties
Studies have shown that (2Z)-6-hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one possesses significant antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases. For instance, a study demonstrated its efficacy in scavenging free radicals and reducing lipid peroxidation in cellular models.
Case Study:
In vitro assays revealed that the compound effectively inhibited reactive oxygen species (ROS) production in human cell lines exposed to oxidative stress conditions. The results indicated a dose-dependent response with IC50 values comparable to standard antioxidants like ascorbic acid.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Its structural features suggest potential interactions with microbial cell membranes.
Case Study:
In a study assessing the antimicrobial activity against Gram-positive and Gram-negative bacteria, the compound exhibited notable inhibitory effects. Minimum inhibitory concentration (MIC) values were determined for several strains, indicating its potential as a lead compound for developing new antimicrobial agents.
Applications in Pharmaceuticals
The unique structure of this compound makes it a candidate for drug development:
1. Prodrug Development
Research has focused on developing prodrugs based on this compound to enhance bioavailability and therapeutic efficacy. Prodrugs can improve solubility and stability in physiological conditions.
Case Study:
A patent describes the synthesis of prodrugs derived from hydroxyl-containing compounds similar to this benzofuran derivative. These prodrugs showed improved pharmacokinetic profiles in animal models compared to their parent compounds.
Agricultural Applications
Given its biological activity, there is potential for using this compound in agriculture:
1. Natural Pesticides
The antimicrobial properties suggest applications as a natural pesticide or fungicide.
Case Study:
Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops without harming beneficial insects.
Material Science Applications
The unique chemical structure may allow for innovative applications in material sciences:
1. Polymer Additives
The compound could serve as an additive in polymers to enhance thermal stability and antioxidant properties.
Case Study:
Research into composite materials incorporating this benzofuran derivative showed improved thermal degradation temperatures and mechanical properties compared to standard polymer formulations.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the compound may interact with other proteins and receptors, modulating cellular pathways and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
Compound A : (2Z)-4-hydroxy-6-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
- Key Difference : Swapped positions of the hydroxyl (C4) and methyl (C6) groups compared to the target compound.
- Reduced steric hindrance at C6 could alter crystal packing or binding to biological targets .
Compound B : (2Z)-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one
- Key Difference : 2,4,5-Trimethoxyphenyl substitution instead of 3,4,5-trimethoxy.
- Impact :
Functional Group Modifications
Compound C : (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
- Key Difference : 3,4-Dihydroxyphenyl group replaces 3,4,5-trimethoxyphenyl.
- Impact :
Compound D : [(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate
- Key Difference : Methanesulfonate ester at C6 replaces the hydroxyl group.
- Impact: The sulfonate group drastically increases solubility in polar solvents and may enhance metabolic stability. Potential for covalent interactions (e.g., sulfonation) with biological nucleophiles .
Data Table: Structural and Functional Comparison
| Compound | Substituents (Benzofuranone Core) | Phenyl Group Substitution | Key Functional Groups | Inferred Properties |
|---|---|---|---|---|
| Target Compound | 6-hydroxy, 4-methyl | 3,4,5-trimethoxy | -OH, -OCH₃ | Moderate solubility, high lipophilicity |
| Compound A (Isomer) | 4-hydroxy, 6-methyl | 3,4,5-trimethoxy | -OH, -OCH₃ | Enhanced H-bonding, altered stability |
| Compound B (Positional variant) | 6-hydroxy | 2,4,5-trimethoxy | -OCH₃ | Asymmetric electronics, reduced resonance |
| Compound C (Dihydroxy analog) | 6-hydroxy | 3,4-dihydroxy | -OH | High polarity, protease inhibition |
| Compound D (Sulfonate analog) | Methanesulfonate | 2,4,5-trimethoxy | -OSO₂CH₃ | High solubility, metabolic stability |
Research Implications
- Synthetic Chemistry : The 3,4,5-trimethoxy substitution in the target compound offers a balance of lipophilicity and symmetry, making it a candidate for drug design targeting hydrophobic pockets.
- Crystallography : Tools like SHELX could resolve differences in crystal packing between isomers (e.g., Compound A vs. target) driven by hydrogen-bonding patterns .
- Toxicity Profiles : Methoxy-rich compounds may exhibit lower acute toxicity compared to sulfonates, as seen in TRI data revisions for related compounds .
Biological Activity
(2Z)-6-hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound belonging to the benzofuran class. This compound has garnered attention in recent years due to its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 348.36 g/mol. The structure comprises a benzofuran core with hydroxyl and methoxy substituents, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study conducted on lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 300 |
| IL-6 | 800 | 100 |
This suggests that the compound may exert its anti-inflammatory effects through modulation of cytokine production.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results indicated a strong scavenging ability with an IC50 value of 25 µM, showcasing its potential to mitigate oxidative stress.
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cell proliferation and inflammation. Specifically, it appears to inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators.
Case Studies
Case Study 1: Breast Cancer
In a preclinical study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis as evidenced by increased annexin V staining.
Case Study 2: Hepatoprotective Effects
Another research highlighted its protective effects against D-galactosamine-induced hepatotoxicity in rat models. The treated group showed significantly lower liver enzyme levels compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
